molecular formula C15H23ClO6 B14311638 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene CAS No. 112806-59-4

4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene

Cat. No.: B14311638
CAS No.: 112806-59-4
M. Wt: 334.79 g/mol
InChI Key: KGALGZWMNOUCDC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloromethyl group and two methoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene typically involves the chloromethylation of a benzene derivative. One common method is the reaction of a benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Hydroxymethyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in synthetic chemistry to modify the compound and create derivatives with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of both chloromethyl and methoxyethoxy groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

112806-59-4

Molecular Formula

C15H23ClO6

Molecular Weight

334.79 g/mol

IUPAC Name

4-(chloromethyl)-1,2-bis(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C15H23ClO6/c1-17-5-7-19-11-21-14-4-3-13(10-16)9-15(14)22-12-20-8-6-18-2/h3-4,9H,5-8,10-12H2,1-2H3

InChI Key

KGALGZWMNOUCDC-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1)CCl)OCOCCOC

Origin of Product

United States

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